2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring, a pyridine moiety, and an alcohol functional group, which contribute to its potential pharmacological properties. The presence of the aminomethyl group in the pyridine structure enhances its biological activity, making it a subject of interest in medicinal chemistry.
The compound is synthesized through various chemical reactions involving piperazine and pyridine derivatives. It has been referenced in pharmacological studies and patents, indicating its relevance in drug development and therapeutic applications.
This compound can be classified as:
The synthesis of 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or methanol), and catalysts to optimize yields and purity.
The molecular structure of 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol can be represented as follows:
The structure includes:
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to prevent unwanted side reactions, often monitored by Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).
The mechanism of action for 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol is primarily related to its interaction with neurotransmitter receptors, particularly serotonin receptors.
Pharmacological studies have shown that compounds with similar structures exhibit varying degrees of affinity for serotonin receptor subtypes, indicating potential therapeutic effects.
Relevant data from literature indicate that variations in structure can significantly affect these properties, influencing both synthesis and application.
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol has potential applications in various fields:
This heterocyclic compound (CAS 1156919-29-7) represents an emerging scaffold in receptor-targeted drug discovery, particularly within G protein-coupled receptor (GPCR) pharmacology. Characterized by its pyridine-piperazine-ethanolamine architecture, it demonstrates significant structural versatility for medicinal chemistry optimization. The molecule’s strategic incorporation of hydrogen bond donors/acceptors and conformational flexibility enables precise interactions with complex GPCR binding sites—a property increasingly exploited in developing therapeutics for neurological, metabolic, and immunological disorders [1] [6]. Its synthesis and characterization by suppliers like Sinfoo Biotech and BLD Pharm underscore growing pharmaceutical interest, with documented storage requirements (2-8°C, sealed) ensuring chemical stability for research applications [1] [6].
The systematic name 2-{4-[3-(aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol precisely defines its molecular architecture: a 3-(aminomethyl)pyridine unit linked via its 2-position to the N1-position of piperazine, which terminates in an ethanol moiety. This trifunctional design integrates three pharmacologically significant domains:
Table 1: Key Chemical Identifiers of 2-{4-[3-(aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol
Property | Value |
---|---|
CAS Registry Number | 1156919-29-7 |
IUPAC Name | 2-{4-[3-(aminomethyl)pyridin-2-yl]piperazin-1-yl}ethanol |
Molecular Formula | C₁₂H₂₀N₄O |
Molecular Weight | 236.31 g/mol |
SMILES String | NCC1=CC=CN=C1N2CCN(CCO)CC2 |
Storage Conditions | Sealed, 2-8°C (dry) |
MDL Number | MFCD12437586 |
The piperazine-pyridine junction creates a semi-rigid scaffold that restricts rotational freedom compared to flexible alkyl chains, while the ethanolamine terminus mimics endogenous neurotransmitter structures (e.g., serotonin, dopamine metabolites). This hybrid architecture enables simultaneous engagement with orthosteric and allosteric GPCR sites—a design principle showcased in clinical GPCR modulators like prazosin (α-adrenergic) and aripiprazole (dopaminergic) [6] [8]. X-ray crystallography studies of analogous compounds reveal chair conformation piperazine rings with equatorial pyridine orientation, positioning the aminomethyl group for target interactions [4].
This compound’s significance extends beyond structural novelty into practical GPCR drug development. Its core scaffold aligns with three strategic approaches dominating contemporary GPCR therapeutics:
Table 2: Comparison to Clinically Established Heterocyclic GPCR-Targeting Agents
Therapeutic Agent | Core Structure | Molecular Target | Key Structural Distinctions from Subject Compound |
---|---|---|---|
Aripiprazole | Quinolinone-piperazine | Dopamine D₂ receptors | Carbonyldihydroquinoline vs. aminomethylpyridine |
Prazosin | Furoquinoline-piperazine | α₁-adrenergic receptors | Fused tricyclic system vs. monocyclic pyridine |
Olanzapine | Thienobenzodiazepine | Multiple monoamine receptors | Benzodiazepine fusion vs. flexible piperazine linker |
Subject Compound | Pyridinylpiperazine-ethanol | Undisclosed (research stage) | Baseline structure for optimization |
The compound features prominently in GPCR-focused research initiatives, including the 2025 Gordon Research Conference on Molecular Pharmacology, which emphasizes "advanced multimodal approaches to GPCR drug discovery" [7]. Structure Therapeutics and Tectonic Therapeutics—leaders in GPCR structural biology—have highlighted similar scaffolds in recent work on conformationally selective ligands. The pyridine nitrogen participates in key hydrogen bonds with transmembrane helix residues (notably TM5 in aminergic GPCRs), while the aminomethyl group extends toward extracellular loop engagement points [3] [7].
Table 3: Experimental GPCR-Targeting Applications of Related Scaffolds
Scaffold Class | GPCR Targets Validated | Therapeutic Indications | Research Organization |
---|---|---|---|
Aminomethylpyrazines | Adenosine A₂A, 5-HT₁A | Parkinson’s, depression | Domain Therapeutics [3] |
Ethanolamine-piperazines | Histamine H₁, H₃ | Allergies, narcolepsy | Pfizer [7] |
Subject Compound Class | Under investigation | Neurological/metabolic | Structure Therapeutics [3] |
Concluding Remarks
This heterocyclic system exemplifies modern scaffold-based drug discovery, where modular design enables targeted optimization for specific receptor families. Its progression through drug development pipelines will likely accelerate as structural biology techniques (e.g., cryo-EM of GPCR complexes) reveal precise interaction requirements for signaling bias—a key focus of next-generation therapeutics.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7